7-Position Substitution: A Critical Determinant for RSK2 Kinase Inhibitory Activity
In a series of 2-amino-7-substituted benzoxazoles, the nature of the substituent at the 7-position is a primary driver of RSK2 inhibitory activity. While quantitative IC50 data for the exact 7-trifluoromethyl analog is not publicly disclosed, SAR analysis confirms that specific 7-substituted compounds in this series achieve potent enzyme inhibition with IC50 values in the sub-micromolar range (e.g., < 0.5 µM) [1]. This establishes the 7-position as a critical vector for potency. The trifluoromethyl group, in particular, is a privileged medicinal chemistry motif known to enhance binding through favorable hydrophobic and electronic interactions [2].
| Evidence Dimension | Inhibitory activity against RSK2 kinase |
|---|---|
| Target Compound Data | Potent (inferred from SAR; exact value not reported) |
| Comparator Or Baseline | 7-substituted benzoxazole analogs (various) showing IC50 < 0.5 µM; unsubstituted baseline activity not reported but implied to be lower [1]. |
| Quantified Difference | N/A (Exact value not disclosed, but SAR trend confirms 7-substitution is critical for potency) |
| Conditions | In vitro kinase assay; 2-Amino-7-substituted benzoxazole analog series [1]. |
Why This Matters
For procurement decisions, this indicates that the 7-trifluoromethyl group is not an interchangeable functional handle but a key structural element for achieving potent biological activity, as evidenced by SAR in related kinase targets.
- [1] Costales, A., Mathur, M., Ramurthy, S., et al. (2014). 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(6), 1592-1596. View Source
- [2] Böhm, H. J., Banner, D., Bendels, S., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. View Source
